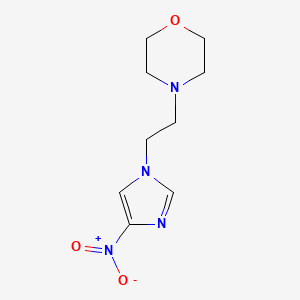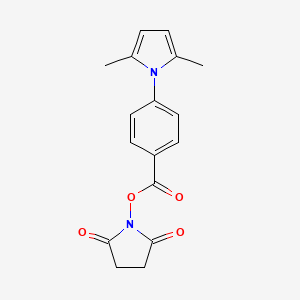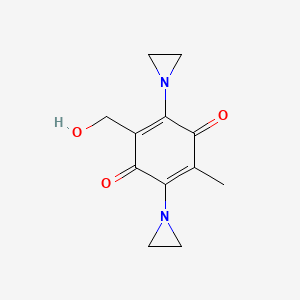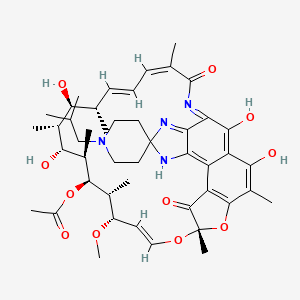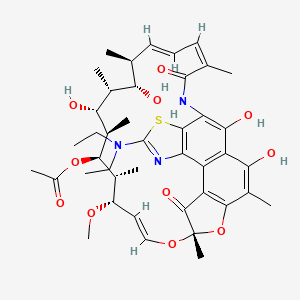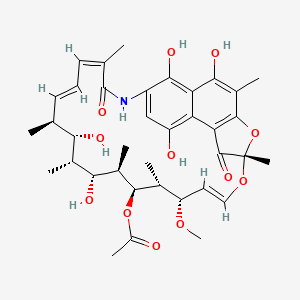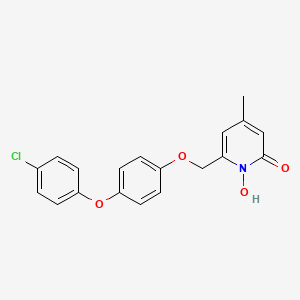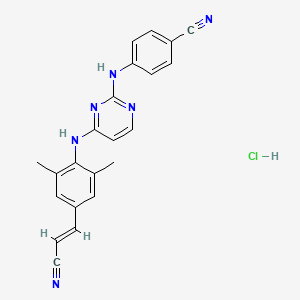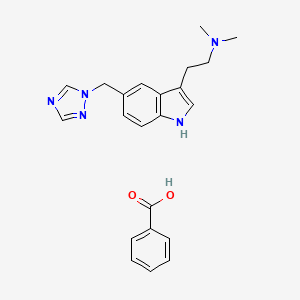
Rizatriptan benzoate
Vue d'ensemble
Description
Le rizatriptan est un médicament principalement utilisé pour le traitement des migrainesLe rizatriptan est connu pour son efficacité dans le traitement des crises aiguës de migraines avec ou sans aura . Il a été approuvé pour la première fois aux États-Unis en 1998 .
Applications De Recherche Scientifique
Le rizatriptan a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est largement utilisé pour le traitement des crises aiguës de migraines. Des études de recherche se sont concentrées sur la bioéquivalence de différentes formulations de rizatriptan, y compris les comprimés orodispersables et les comprimés sublinguaux . De plus, des films oraux à dissolution rapide chargés de rizatriptan ont été développés pour améliorer l'observance du patient et fournir un soulagement rapide des symptômes de la migraine .
Mécanisme d'action
Le rizatriptan exerce ses effets en agissant comme un agoniste des récepteurs 5-HT1B et 5-HT1D de la sérotonine. Cette action conduit à la vasoconstriction des vaisseaux sanguins extracérébraux intracrâniens, qui est considérée comme se produisant principalement via les récepteurs 5-HT1B. Le rizatriptan inhibe également la neurotransmission nociceptive dans les voies de la douleur trigéminale, réduisant ainsi les symptômes associés à la migraine .
Mécanisme D'action
Target of Action
Rizatriptan benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial and extracerebral blood vessels . The activation of these receptors is crucial in the treatment of migraines .
Mode of Action
This compound acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . This means it binds to these receptors with high affinity, mimicking the action of serotonin .
Biochemical Pathways
This compound affects the serotonergic pathways in the brain . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, it can induce vasoconstriction and attenuate the release of vasoactive neuropeptides by the trigeminal nerve . This is thought to occur via neurogenic and central 5-HT 1D receptors .
Pharmacokinetics
This compound is completely absorbed from the gastrointestinal tract, but its absolute bioavailability is 45% , indicating first-pass metabolism . This means that a significant portion of the drug is metabolized before it reaches systemic circulation. The time to reach maximum plasma concentrations (Tmax) is approximately 1-1.5 hours .
Result of Action
The primary result of this compound’s action is the relief of migraine-associated symptoms . It achieves this by inducing vasoconstriction in the brain, which can alleviate the pain associated with migraines . This compound is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. For example, the dose of this compound should be adjusted in patients treated with propranolol, as propranolol has been shown to increase the plasma area under the curve (AUC) of rizatriptan by 70% .
Analyse Biochimique
Biochemical Properties
Rizatriptan benzoate interacts with human cloned 5-HT1B/1D receptors . It binds with high affinity to these receptors . The nature of these interactions is that of a receptor agonist, where this compound activates these receptors to exert its therapeutic effects .
Cellular Effects
This compound works in the brain to relieve the pain from migraine headaches . Many people find that their headaches go away completely after they take this compound . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .
Molecular Mechanism
This compound acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . Like the other triptans sumatriptan and zolmitriptan, this compound induces vasoconstriction —possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Temporal Effects in Laboratory Settings
This compound is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans . This compound causes transient effects .
Metabolic Pathways
This compound is readily absorbed (approximately 90%) following oral administration . The mean oral absolute bioavailability of the this compound tablet is about 45%, owing to extensive first-pass metabolism .
Subcellular Localization
The exact subcellular localization of this compound is not specified in the available literature. As a 5-HT 1B and 5-HT1D receptor agonist, it is likely to interact with these receptors located in the cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du rizatriptan implique la construction d'un cycle indole sur l'ester méthylique de l'acide 3-méthyl-4-nitrobenzoïque en utilisant la réaction de Leimgruber-Batcho. L'intermédiaire indole obtenu est ensuite converti en rizatriptan . La préparation de comprimés orodispersables de rizatriptan benzoate implique des techniques de compression directe, en utilisant des excipients tels que la cellulose microcristalline, le lactose, la crospovidone, le stéarate de magnésium et l'Aerosil .
Méthodes de production industrielle: La production industrielle de rizatriptan implique généralement une synthèse à grande échelle en utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques. La production de comprimés orodispersables et de comprimés sublinguaux est également courante, offrant diverses formes galéniques pour la commodité du patient .
Analyse Des Réactions Chimiques
Types de réactions: Le rizatriptan subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est l'oxydation du rizatriptan benzoate induite par la chloramine-T, qui produit une variété de produits de dégradation par des mécanismes complexes .
Réactifs et conditions courants: Les réactifs courants utilisés dans les réactions impliquant le rizatriptan comprennent la chloramine-T pour les réactions d'oxydation. Les conditions de réaction impliquent souvent un milieu acide et une température contrôlée pour assurer la cinétique réactionnelle souhaitée .
Principaux produits formés: Les principaux produits formés à partir de l'oxydation du rizatriptan comprennent divers produits de dégradation qui peuvent être identifiés et confirmés en utilisant des techniques spectroscopiques telles que l'UV-Vis, l'IR et la RMN .
Comparaison Avec Des Composés Similaires
Le rizatriptan est souvent comparé à d'autres triptans tels que le sumatriptan, l'életriptan et le frovatriptan. Si tous les triptans sont efficaces pour traiter les migraines, le rizatriptan est connu pour son apparition rapide de l'effet et son efficacité plus élevée chez un plus grand pourcentage d'individus . Le sumatriptan, d'autre part, est connu pour sa demi-vie plus longue mais peut ne pas être adapté aux personnes souffrant de problèmes cardiovasculaires préexistants . L'életriptan est une autre alternative efficace mais peut avoir des profils d'effets secondaires différents .
Liste des composés similaires:- Sumatriptan
- Eletriptan
- Frovatriptan
- Zolmitriptan
La combinaison unique de début d'action rapide et d'efficacité élevée du rizatriptan en fait un choix privilégié pour de nombreux patients souffrant de crises aiguës de migraines.
Propriétés
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRLSNUDGIQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023565 | |
| Record name | Rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e-01 g/L | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144034-80-0, 145202-66-0 | |
| Record name | Rizatriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rizatriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIZATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-180 °C, 178 - 180 °C | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rizatriptan Benzoate exert its therapeutic effect in migraine?
A1: this compound is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, , , , ] These receptors are found in the cranial blood vessels and the trigeminal nerve system, both implicated in migraine pathogenesis. By activating these receptors, this compound constricts cranial blood vessels and inhibits the release of vasoactive neuropeptides, ultimately reducing inflammation and pain associated with migraine headaches. [, ]
Q2: Has this compound's impact on the endogenous pain modulation system been investigated?
A2: Yes, studies using a nitroglycerin-induced migraine model in rats have shown that this compound significantly reduces the expression of proenkephalin and substance P mRNAs in the midbrain. [] These neuropeptides are involved in pain transmission and modulation, suggesting that this compound may influence the body's natural pain control mechanisms.
Q3: Are there in vitro or in vivo models used to study this compound's efficacy?
A3: While specific cell-based assays are not detailed in the provided research, animal models, particularly the nitroglycerin-induced migraine model in rats, are commonly employed. [, ] These models help researchers understand how this compound affects physiological processes related to migraine.
Q4: What about human studies? How is this compound's efficacy evaluated in clinical settings?
A4: Clinical trials are conducted to evaluate this compound's efficacy and safety in humans. [] While specifics of these trials aren't elaborated upon in the provided abstracts, researchers often assess factors like headache relief, pain intensity, and recurrence rates to gauge the drug's effectiveness.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H21N5 · C7H6O2, and its molecular weight is 447.5 g/mol. This information is essential for various pharmaceutical calculations and analyses.
Q6: Which spectroscopic techniques are employed to characterize this compound?
A6: Several spectroscopic methods are used to analyze this compound. These include: * UV-Vis Spectroscopy: Used for quantitative analysis and studying the drug's degradation behavior under different stress conditions. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups and assess drug-excipient compatibility in formulations. [, , , , ] * Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of the drug, including melting point, polymorphism, and interactions with excipients. [, , , , ] * Powder X-ray Diffraction (PXRD): Employed to examine the crystallinity of the drug substance and assess changes in crystallinity upon formulation. [, , ]
Q7: What are some challenges associated with formulating this compound?
A7: this compound presents some formulation challenges: * Bitter taste: This often necessitates taste-masking strategies, such as using polymers like Eudragit EPO in oral disintegrating tablets. [, ] * Low bioavailability: Its oral bioavailability is limited by first-pass metabolism, leading to the exploration of alternative delivery routes like sublingual, nasal, and transdermal. [, , , , , , , , ] * Poor flow and compression properties: This can hinder the production of tablets, requiring the use of co-processed excipients like lactose and maize starch to improve flowability and compressibility. []
Q8: How is the stability of this compound assessed?
A8: Stability studies are conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation, as per ICH guidelines. [, , , , ] These studies help determine the drug's shelf life and identify potential degradation products.
Q9: What strategies are employed to enhance the stability and bioavailability of this compound formulations?
A9: Several strategies are used, including: * Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate in tablets to enhance disintegration and dissolution, thereby improving bioavailability. [, , , , , ] * Solid dispersions: Preparing solid dispersions with polymers like β-cyclodextrin to improve drug solubility and dissolution, ultimately enhancing bioavailability. [, ] * Microspheres: Developing microspheres using natural polymers like chitosan to provide controlled drug release and potentially improve bioavailability. [, , ] * Nanostructured lipid carriers: Utilizing nanotechnology to encapsulate this compound in lipid carriers for improved nasal administration, aiming to overcome limited permeability and enhance bioavailability. [, ] * Oral disintegrating strips/films: Developing fast-dissolving oral films or strips for rapid drug dissolution and absorption in the oral cavity, bypassing first-pass metabolism and potentially enhancing bioavailability. [, ]
Q10: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?
A10: Several analytical methods are employed, including: * High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity, selectivity, and accuracy in quantifying this compound and its impurities. [, , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis compared to traditional HPLC, making it suitable for identifying and quantifying genotoxic impurities. [, ] * Spectrophotometry: Offers a simpler and cost-effective alternative for routine analysis of this compound in bulk drug and tablet formulations. [, , , , ]
Q11: How are analytical methods validated for the analysis of this compound?
A11: Analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and ruggedness. [, , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
